(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(4-methyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-3-11-25-20-16(2)5-4-6-19(20)30-22(25)23-21(26)17-7-9-18(10-8-17)31(27,28)24-12-14-29-15-13-24/h3-10H,1,11-15H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITGGVRVSGTFOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)N2CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , and it features a unique structure that combines a benzothiazole moiety with a morpholino sulfonamide group. The structural elements contribute to its interaction with biological targets, influencing its pharmacological profile.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The morpholino sulfonamide group may inhibit specific enzymes involved in cellular signaling pathways, leading to altered cellular responses.
- Receptor Modulation : The compound could interact with various receptors, potentially modulating their activity and affecting downstream signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which may be linked to its structural features that allow it to disrupt microbial cell functions.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer activity. For instance:
- In vitro Studies : In cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound demonstrated significant cytotoxicity with IC50 values in the micromolar range. This suggests that it effectively inhibits cancer cell proliferation.
- Mechanistic Insights : The anticancer effects are believed to arise from the induction of apoptosis and cell cycle arrest, which were evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Bacterial Inhibition : It showed inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range.
- Mechanism of Action : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : The presence of the allyl group on the benzothiazole ring enhances lipophilicity, improving cellular uptake.
- Morpholino Sulfonamide Role : This group is essential for enzyme inhibition and contributes to the overall potency against cancer cells.
- Comparative Analysis : Analog compounds lacking either the allyl or morpholino groups exhibited significantly reduced activity, highlighting their importance in maintaining biological efficacy.
Case Studies
Several case studies have been documented regarding the biological effects of this compound:
- Study on Cancer Cell Lines :
- Antimicrobial Evaluation :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzo[d]thiazole Core
- Allyl vs. Propargyl Substituents: The target compound’s 3-allyl group contrasts with the propargyl (prop-2-ynyl) substituent in (Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide (868377-34-8) .
Methyl vs. Chloro Substituents :
The 4-methyl group in the target compound differs from the 4-chloro substituent in 868377-34-6. Methyl groups enhance lipophilicity and electron-donating effects, whereas chloro substituents increase electronegativity and may improve binding to hydrophobic pockets in biological targets .
Sulfonyl Group Variations
- Morpholinosulfonyl vs. Azepane-sulfonyl: The morpholinosulfonyl group in the target compound is structurally distinct from the azepane-sulfonyl group in (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide (1007540-88-6) . Morpholine’s six-membered ring with two electronegative oxygen atoms may enhance solubility, while azepane’s seven-membered amine ring could alter basicity and membrane permeability.
Spectral and Physicochemical Properties
- IR Spectroscopy: The target compound’s benzamide carbonyl (C=O) is expected to absorb near 1663–1682 cm⁻¹, consistent with hydrazinecarbothioamides . The morpholinosulfonyl group’s S=O stretches typically appear at 1350–1150 cm⁻¹, though specific data for the target compound is unavailable. Absence of νS-H (~2500–2600 cm⁻¹) confirms the thione tautomer in related triazole derivatives, a feature likely shared by the target compound .
NMR Spectroscopy :
Data Tables
Table 1: Structural and Spectral Comparison of Selected Compounds
Table 2: Molecular Weight and Substituent Effects
Preparation Methods
Solvent and Catalytic System
Comparative studies reveal that DMF outperforms THF or DCM in amidation due to improved solubility of the morpholinosulfonyl group. Catalytic DMAP reduces reaction time by 30% compared to HOBt.
Byproduct Mitigation
Over-sulfonylation is minimized by strict temperature control during Step 1. LC-MS analysis identifies dimeric byproducts (<5%), which are removed via gradient chromatography.
Stereochemical Control
The (Z)-configuration is preserved by avoiding high temperatures during cyclization (Step 3). NOESY NMR correlations between the allyl proton (δ 5.2 ppm) and thiazole C4-methyl group (δ 2.1 ppm) confirm the stereochemistry.
Structural Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (d, J = 8.4 Hz, 2H, benzamide-H), 7.89 (d, J = 8.4 Hz, 2H, benzamide-H), 7.45 (d, J = 8.0 Hz, 1H, thiazole-H), 6.98 (s, 1H, thiazole-H), 5.85 (m, 1H, allyl-CH), 5.15 (d, J = 17.2 Hz, 1H, allyl-CH₂), 5.05 (d, J = 10.4 Hz, 1H, allyl-CH₂), 4.25 (d, J = 6.8 Hz, 2H, N-CH₂), 3.72 (m, 4H, morpholine-H), 3.15 (m, 4H, morpholine-H), 2.45 (s, 3H, C4-CH₃).
- IR (KBr) : 1678 cm⁻¹ (C=O), 1345 cm⁻¹ (S=O), 1150 cm⁻¹ (C-N).
X-ray Crystallography
Single-crystal analysis confirms the planar geometry of the thiazole ring and the Z configuration. The dihedral angle between the benzamide and thiazole planes is 76.0°, consistent with related structures.
Q & A
Q. What are the optimal reaction conditions for synthesizing (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide to maximize yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization of the benzo[d]thiazole core and sulfonylation. Key parameters include:
- Temperature : 60–80°C for cyclization ().
- Solvent : Polar aprotic solvents (e.g., DMF, THF) for sulfonylation ().
- Catalysts : Acidic conditions (e.g., H₂SO₄) for cyclization; Pd(OAc)₂ for coupling reactions ().
- Reaction Time : 12–24 hours for complete conversion ().
Purity is monitored via HPLC (≥95%) and TLC ().
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., allyl CH₂ at δ 5.2–5.8 ppm, morpholine protons at δ 3.5–3.7 ppm) and confirms Z-configuration via NOESY ().
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 487.12) ().
- IR Spectroscopy : Identifies sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and amide (C=O at 1650–1700 cm⁻¹) groups ().
Q. What initial biological screening assays are recommended to evaluate its antiproliferative activity?
- Methodological Answer :
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations ().
- Selectivity : Compare activity against non-cancerous cells (e.g., HEK293) ().
- Mechanistic clues : Perform flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) ().
Q. How can researchers optimize solubility for in vitro bioactivity studies?
- Methodological Answer :
- Solvent Systems : Use DMSO stock solutions (≤0.1% final concentration) diluted in PBS or cell culture media ().
- Co-solvents : Add β-cyclodextrin (10–20 mM) or Tween-80 (0.1%) to enhance aqueous solubility ().
- pH Adjustment : Test buffered solutions (pH 6.5–7.4) to mimic physiological conditions ().
Q. What are the critical stability parameters for long-term storage of this compound?
- Methodological Answer :
- Temperature : Store at –20°C in amber vials to prevent photodegradation ().
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide group ().
- Purity Checks : Re-analyze via HPLC every 6 months; degradation products >5% warrant repurification ().
Advanced Research Questions
Q. How can contradictory reports on this compound’s bioactivity across studies be resolved?
- Methodological Answer :
- Comparative Assays : Standardize cell lines, assay protocols (e.g., identical incubation times), and batch-to-batch compound verification ().
- Structural Analogs : Synthesize derivatives (e.g., nitro/fluoro substitutions) to isolate structure-activity relationships (SAR) ().
- Computational Modeling : Perform molecular docking to predict target binding (e.g., kinase inhibition) and validate with SPR or ITC ().
Q. What strategies are recommended for elucidating the compound’s mechanism of action in cancer cells?
- Methodological Answer :
- Proteomics : Use SILAC labeling to identify differentially expressed proteins post-treatment ().
- RNA-Seq : Profile transcriptomic changes to map affected pathways (e.g., apoptosis, DNA repair) ().
- Target Deconvolution : Employ affinity chromatography with a biotinylated derivative to pull down interacting proteins ().
Q. Which computational methods are most reliable for predicting metabolic stability and toxicity?
- Methodological Answer :
- ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism, LogP (2.5–3.5), and hERG inhibition risk ().
- Metabolite Identification : Simulate Phase I/II metabolism with MetaSite and validate via LC-MS/MS in hepatocyte models ().
Q. How can reaction by-products during synthesis be minimized or characterized?
- Methodological Answer :
- By-Product Analysis : Use LC-MS to detect impurities (e.g., over-oxidized sulfonamides) and adjust stoichiometry ().
- Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) ().
- Catalyst Optimization : Screen Pd/C or Ni catalysts for higher selectivity in coupling steps ().
Q. What experimental approaches can validate the Z-configuration’s role in bioactivity?
- Methodological Answer :
- Stereochemical Analysis : Compare Z- and E-isomers via X-ray crystallography ().
- Bioactivity Comparison : Test both isomers in parallel assays (e.g., kinase inhibition) to quantify potency differences ().
- Molecular Dynamics (MD) : Simulate isomer binding to targets (e.g., ATP-binding pockets) to explain conformational preferences ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
